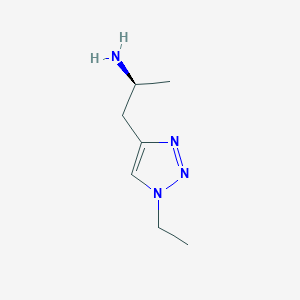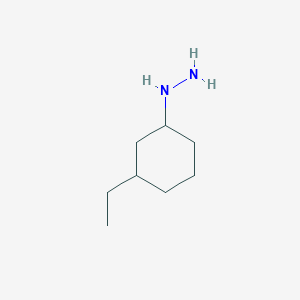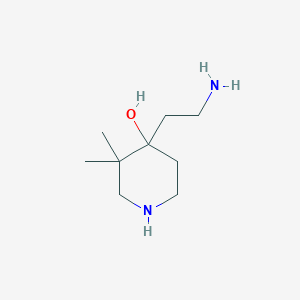
Hept-1-yn-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hept-1-yn-3-amine: is an organic compound with the molecular formula C7H13N . It is characterized by the presence of an alkyne group (a carbon-carbon triple bond) at the first carbon and an amine group (a nitrogen atom bonded to hydrogen atoms) at the third carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-1-yn-3-amine can be synthesized through several methods. One common approach involves the reaction of hept-1-yne with ammonia or an amine under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures. Another method involves the hydroamination of hept-1-yne using a suitable catalyst to add an amine group across the triple bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes typically use robust catalysts and optimized reaction conditions to achieve high yields and purity. The choice of catalyst and reaction parameters can vary depending on the desired scale and efficiency of the production.
Chemical Reactions Analysis
Types of Reactions: Hept-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the conditions and reagents used.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions with the amine group.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of hept-1-en-3-amine or heptane-3-amine.
Substitution: Formation of N-substituted hept-1-yn-3-amines.
Scientific Research Applications
Hept-1-yn-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives may exhibit pharmacological properties and are investigated for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of hept-1-yn-3-amine depends on its specific application. In general, the compound can interact with various molecular targets through its amine and alkyne groups. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Hept-1-yn-3-amine can be compared with other similar compounds, such as:
Hept-6-yn-1-amine: This compound has the same molecular formula but differs in the position of the amine group, which is located at the first carbon instead of the third.
Hept-3-yn-1-amine: Another isomer with the amine group at the first carbon and the alkyne group at the third carbon.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
hept-1-yn-3-amine |
InChI |
InChI=1S/C7H13N/c1-3-5-6-7(8)4-2/h2,7H,3,5-6,8H2,1H3 |
InChI Key |
MTETYYPVLVNZCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine](/img/structure/B13199340.png)


![2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B13199363.png)


![2-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13199394.png)
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)

